N-(3-amino-4-fluorophenyl)acetamide
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Overview
Description
N-(3-amino-4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H9FN2O. It is characterized by the presence of an amino group, a fluorine atom, and an acetamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)acetamide typically involves the reaction of 3-amino-4-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-amino-4-fluoroaniline+acetic anhydride→this compound+acetic acid
The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-chlorophenyl)acetamide
- N-(3-amino-4-bromophenyl)acetamide
- N-(3-amino-4-methylphenyl)acetamide
Uniqueness
N-(3-amino-4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
N-(3-amino-4-fluorophenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with an amino group and a fluorine atom, which significantly influences its chemical reactivity and biological properties. The molecular formula is C9H10FNO with a molecular weight of approximately 177.19 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The amino and fluorine substituents enhance the compound's binding affinity, which can lead to modulation of cellular processes such as:
- Antimicrobial Activity : The compound has exhibited potential antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. For instance, it has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Anticancer Activity
This compound has been evaluated for its anticancer properties using various cancer cell lines. The MTT assay results indicate that the compound exhibits cytotoxic effects on human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, with IC50 values suggesting potent activity.
Cell Line | IC50 (µM) | Activity |
---|---|---|
U-87 (Glioblastoma) | 15 | High |
MDA-MB-231 (Breast Cancer) | 25 | Moderate |
Structure-Activity Relationships (SAR)
The position of substituents on the phenyl ring is crucial for the biological activity of this compound. Research indicates that:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.
- Amino Group : The amino group plays a critical role in hydrogen bonding with biological targets, thus enhancing binding affinity.
Case Studies
- Anticancer Efficacy Study : In a study conducted by , this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in U-87 cells, where it induced apoptosis through mitochondrial pathway activation.
- Antimicrobial Activity Assessment : A comparative analysis revealed that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIKGBUIWSQSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323086 |
Source
|
Record name | N-(3-amino-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113596-04-6 |
Source
|
Record name | N-(3-amino-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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